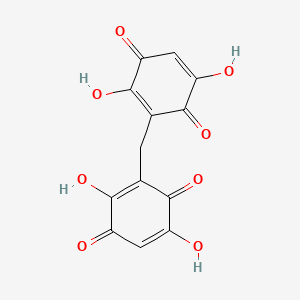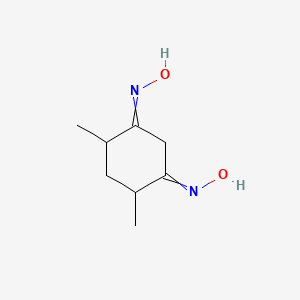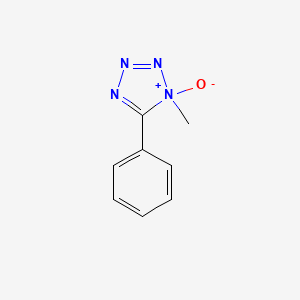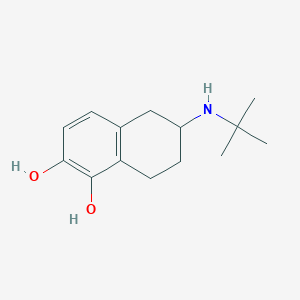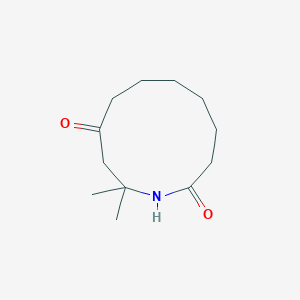
11,11-Dimethyl-1-azacycloundecane-2,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,11-Dimethyl-1-azacycloundecane-2,9-dione is a heterocyclic organic compound characterized by a unique structure that includes a nitrogen atom within an eleven-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Dimethyl-1-azacycloundecane-2,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
11,11-Dimethyl-1-azacycloundecane-2,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
11,11-Dimethyl-1-azacycloundecane-2,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 11,11-Dimethyl-1-azacycloundecane-2,9-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Diazacyclotetradecane-2,9-dione
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
Uniqueness
11,11-Dimethyl-1-azacycloundecane-2,9-dione is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
90595-99-6 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
11,11-dimethyl-azacycloundecane-2,9-dione |
InChI |
InChI=1S/C12H21NO2/c1-12(2)9-10(14)7-5-3-4-6-8-11(15)13-12/h3-9H2,1-2H3,(H,13,15) |
Clé InChI |
VSJZYVWRZBJSPA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CCCCCCC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


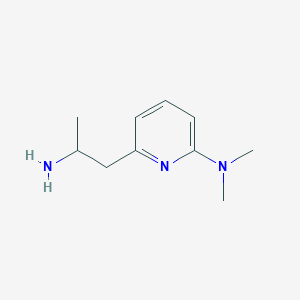
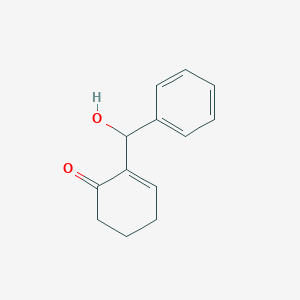
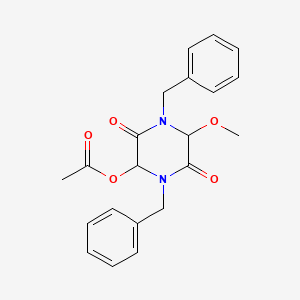
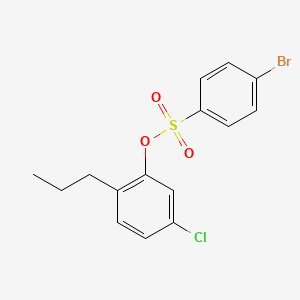
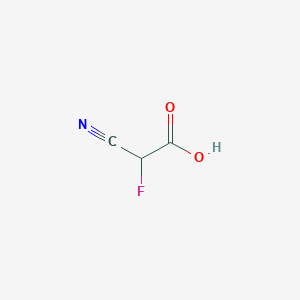
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
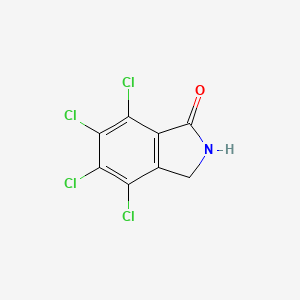
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)

